An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxybenzamidine hydrochloride is a substituted benzamidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The benzamidine moiety is a well-established pharmacophore known for its ability to interact with a variety of biological targets, most notably serine proteases. The specific substitution pattern of two methoxy groups at the 2 and 3 positions of the phenyl ring can influence the compound's physicochemical properties, such as solubility and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-dimethoxybenzamidine hydrochloride, offering insights for its utilization in research and drug discovery endeavors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 2,3-dimethoxybenzamidine hydrochloride is crucial for its effective handling, characterization, and application in experimental settings. While comprehensive experimental data for this specific compound is not abundantly available in public literature, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |
| Molecular Weight | 216.67 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Inferred from related compounds |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature |
| Melting Point | Not available in literature | - |
Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride
The most established and logical synthetic route to 2,3-dimethoxybenzamidine hydrochloride proceeds through a two-step sequence starting from the commercially available 2,3-dimethoxybenzonitrile. This process involves the classical Pinner reaction to form the corresponding imidate, followed by ammonolysis to yield the target benzamidine, which is then isolated as its hydrochloride salt.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 2,3-Dimethoxybenzamidine Hydrochloride.
Step-by-Step Experimental Protocol
PART 1: Synthesis of the Imidate Intermediate (Pinner Reaction)
The Pinner reaction is a classic method for converting nitriles into imidates using an alcohol and a strong acid, typically anhydrous hydrogen chloride gas.[1] The anhydrous conditions are critical to prevent the hydrolysis of the resulting imidate to an ester.
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Preparation of Reagents and Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous ethanol should be used as the solvent.
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Reaction Setup: Dissolve 2,3-dimethoxybenzonitrile in a suitable volume of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
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Introduction of HCl Gas: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the temperature should be carefully monitored and maintained at 0-5 °C.
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Reaction Monitoring: The progress of the reaction can be monitored by the precipitation of the imidate hydrochloride salt. Continue bubbling HCl gas until the starting nitrile is consumed, which can be checked by thin-layer chromatography (TLC).
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Isolation of the Imidate: Once the reaction is complete, the precipitated imidate hydrochloride can be collected by filtration under an inert atmosphere. The solid should be washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid. The product should be dried under vacuum.
PART 2: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride from the Imidate
The isolated imidate hydrochloride is then converted to the corresponding benzamidine hydrochloride by reaction with ammonia.
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Reaction Setup: Suspend the dried imidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry round-bottom flask.
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Ammonolysis: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, a solution of ammonia in ethanol can be used.
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Reaction Completion: The reaction is typically allowed to warm to room temperature and stirred for several hours until the imidate is fully converted to the benzamidine. The progress can be monitored by TLC or LC-MS.
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Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude 2,3-dimethoxybenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.
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Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The specific splitting pattern will depend on the coupling constants between the adjacent protons.
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Methoxy Protons: Two sharp singlets, each integrating to three protons, are expected for the two methoxy groups. These would likely appear in the region of δ 3.8-4.0 ppm.
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Amidine Protons: The protons of the amidinium group (-C(NH₂)₂⁺) will likely appear as broad singlets due to quadrupole broadening and exchange with residual water. Their chemical shift can vary significantly depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing amidinium group. The carbons bearing the methoxy groups will be shifted downfield.
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Amidinium Carbon: The carbon of the C=N₂H₄⁺ group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm.
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Methoxy Carbons: Two signals for the methoxy carbons will be observed in the region of δ 55-65 ppm.
Expected Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amidinium group.
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C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.
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C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the asymmetric and symmetric C-O stretching of the methoxy groups, respectively.
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Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Applications in Drug Development
The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to act as a bioisostere for the guanidinium group of arginine. This allows benzamidine derivatives to competitively inhibit serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[2]
Serine Protease Inhibition
Serine proteases play crucial roles in processes such as blood coagulation, fibrinolysis, inflammation, and cancer progression.[3] The positively charged amidinium group of benzamidine derivatives can form strong ionic interactions with the negatively charged aspartate residue present in the S1 pocket of many serine proteases, leading to competitive inhibition.[2]
Caption: Mechanism of serine protease inhibition by benzamidine derivatives.
The 2,3-dimethoxy substitution pattern on the phenyl ring of 2,3-dimethoxybenzamidine hydrochloride can influence its binding affinity and selectivity for different serine proteases. The methoxy groups can engage in additional hydrogen bonding or van der Waals interactions within the enzyme's active site, potentially enhancing potency and modulating the selectivity profile.
Potential Therapeutic Areas
Given the role of serine proteases in various diseases, 2,3-dimethoxybenzamidine hydrochloride and its derivatives could be investigated as potential therapeutic agents in areas such as:
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Thrombosis: Inhibition of coagulation factors like thrombin and Factor Xa.[3]
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Inflammation: Modulation of proteases involved in the inflammatory cascade.
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Oncology: Targeting proteases that play a role in tumor growth, invasion, and metastasis.
Further research is required to elucidate the specific serine protease targets of 2,3-dimethoxybenzamidine hydrochloride and to evaluate its efficacy and safety in relevant disease models.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2,3-dimethoxybenzamidine hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2,3-Dimethoxybenzamidine hydrochloride is a valuable building block for the synthesis of potential therapeutic agents, particularly serine protease inhibitors. Its synthesis via the Pinner reaction from 2,3-dimethoxybenzonitrile is a feasible and well-established chemical transformation. While specific experimental data for this compound is limited, its chemical properties and biological activity can be reasonably inferred from its structure and the extensive literature on related benzamidine derivatives. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this interesting molecule in the pursuit of novel drug candidates.
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